2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-7-3-2-4-12(16)10-17-13-8-11(9-14)5-6-15-13/h5-6,8,12H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKXCEMPQDWXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-carbonitrile with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—pyridine, nitrile, and piperidine—are shared with several pharmacologically relevant molecules. Below is a detailed comparison based on substituent effects, synthesis, and inferred properties.
Substituent and Functional Group Analysis
Table 1: Comparison of Substituent Effects
Key Observations:
- Nitrile Group: The 4-cyano substituent in the target compound enhances polarity and metabolic stability compared to chloro or sulfonyl groups in analogs (e.g., and ) .
- Piperidine Flexibility: The 1-methylpiperidine moiety likely improves blood-brain barrier penetration relative to non-methylated piperidine derivatives (e.g., thioridazine impurities in ) .
- Methoxy Linker : The methoxy bridge may reduce steric hindrance compared to bulkier substituents (e.g., trifluoroacetyl groups in ), enhancing binding affinity in target interactions .
Biological Activity
Overview
2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile is a piperidine derivative that has garnered interest for its potential biological activities. This compound is synthesized through various chemical routes and exhibits interactions with multiple biological targets, making it a candidate for further pharmacological studies.
The molecular formula of this compound is with a molecular weight of 246.314 g/mol. The structure includes a pyridine ring, a methoxy group, and a piperidine moiety, which contributes to its biological activity.
1. Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. A study found that piperidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, these compounds may interact with kinases that regulate cell cycle progression and apoptosis, leading to increased cancer cell death.
2. Antimicrobial Effects
Piperidine derivatives have also shown antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
3. Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective effects. Compounds within this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, a series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, significantly reduced cell viability in breast and prostate cancer models, suggesting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
A recent investigation assessed the antimicrobial efficacy of several piperidine-based compounds against clinical isolates of E. coli and S. aureus. The study reported minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising antimicrobial activity that warrants further exploration in drug development .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Membrane Disruption : Antimicrobial activity may result from the ability to disrupt bacterial membranes.
- Antioxidant Activity : Neuroprotective effects are likely due to the compound's antioxidant properties, which help mitigate oxidative damage in neuronal cells.
Q & A
Q. What are the established synthetic methodologies for 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a methoxy group can be introduced via alkylation of a hydroxyl precursor using reagents like methyl iodide in the presence of a base (e.g., sodium hydride). The piperidine moiety is often functionalized through reductive amination or direct alkylation. Reaction conditions such as solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to reflux), and purification methods (column chromatography, recrystallization) are critical for optimizing yield and purity . Storage under refrigeration is recommended to prevent degradation .
Q. How is the crystal structure of this compound determined and refined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging least-squares minimization to optimize atomic positions and thermal parameters. Weak intermolecular interactions (e.g., C–H···π) are analyzed to understand packing motifs .
Q. What spectroscopic techniques confirm the identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns. Infrared (IR) spectroscopy verifies nitrile (C≡N) and ether (C–O–C) bonds. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
Discrepancies may arise from twinning, disorder, or poor data resolution. SHELXD (for structure solution) and SHELXL (for refinement) allow iterative adjustment of occupancy and thermal parameters. Validation tools like R-factors and electron density maps (e.g., Fo–Fc maps) help identify misplaced atoms. Comparing bond lengths and angles with similar structures in databases (e.g., Cambridge Structural Database) ensures geometric plausibility .
Q. What strategies optimize reaction yield in the synthesis of this compound under varying conditions?
Yield optimization involves screening catalysts (e.g., palladium for coupling reactions), bases (e.g., K₂CO₃ vs. NaOH), and solvents (polar aprotic vs. non-polar). Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate parameter interactions. For example, increasing reaction time or temperature may improve conversion but risk side reactions, necessitating a balance .
Q. How does the substitution pattern on the pyridine ring influence bioactivity?
The carbonitrile group at position 4 enhances electron-withdrawing effects, potentially increasing binding affinity to biological targets. The methoxy-piperidine side chain may improve solubility and pharmacokinetics. Comparative studies with analogs (e.g., 2-methoxy vs. 2-ethoxy derivatives) reveal structure-activity relationships (SARs), particularly in antimicrobial or anticancer assays .
Q. What are the critical considerations for impurity profiling in pharmaceutical research?
Impurities are identified using Ultra-HPLC coupled with quadrupole time-of-flight (UHPLC-QTOF) MS. Reference standards (e.g., sulfoxides or sulfones from oxidation byproducts) are essential for quantification. Regulatory guidelines (e.g., ICH Q3A/B) mandate limits for genotoxic impurities. Stability studies under stress conditions (heat, light, humidity) predict degradation pathways .
Q. Notes
- Structural and synthetic insights are extrapolated from analogous compounds due to limited direct data on the target molecule.
- Methodological rigor ensures reproducibility and compliance with regulatory standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
